molecular formula C10H8Br2 B13251730 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene

Cat. No.: B13251730
M. Wt: 287.98 g/mol
InChI Key: ADHJMKTVNYDDJO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a 3-bromoprop-1-yn-1-yl group

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are commonly used.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In general, the bromine atoms and alkyne group play crucial roles in its reactivity. The bromine atoms can act as leaving groups in substitution reactions, while the alkyne group can participate in coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8Br2

Molecular Weight

287.98 g/mol

IUPAC Name

1-(bromomethyl)-4-(3-bromoprop-1-ynyl)benzene

InChI

InChI=1S/C10H8Br2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,7-8H2

InChI Key

ADHJMKTVNYDDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C#CCBr

Origin of Product

United States

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